What is the chemical structure of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
What is the chemical structure of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride
Executive Summary
In the pursuit of novel therapeutics, modern medicinal chemistry has increasingly moved away from "flat" sp²-hybridized molecules toward complex, three-dimensional architectures. The 3-azabicyclo[3.1.0]hexane scaffold represents a highly valuable, conformationally restricted bioisostere of pyrrolidine and piperidine rings. By introducing an ethynyl group at the 1-position (bridgehead), chemists gain a rigid, sp-hybridized vector capable of probing deep lipophilic binding pockets or serving as a versatile handle for late-stage functionalization. This whitepaper provides a comprehensive analysis of the chemical structure, bioisosteric rationale, and synthetic protocols for 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride .
Structural Analysis & Physicochemical Properties
The core architecture of 1-ethynyl-3-azabicyclo[3.1.0]hexane consists of a pyrrolidine ring fused to a cyclopropane ring, locking the nitrogen-containing heterocycle into a rigid conformation. The terminal alkyne (-C≡CH) is positioned at the C1 bridgehead carbon, providing unique steric and electronic properties.
As a hydrochloride salt, the basic secondary amine (N3) is protonated, significantly enhancing the molecule's aqueous solubility and stability for long-term storage, preventing the oxidative degradation often seen in free-base aliphatic amines.
Table 1: Quantitative Physicochemical Data
| Property | Specification |
| Chemical Name | 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride |
| CAS Registry Number | 2227206-44-0 |
| Precursor CAS (N-Boc) | 1936077-76-7 |
| Molecular Formula | C₇H₁₀ClN (Free base: C₇H₉N + HCl) |
| Molecular Weight | 143.61 g/mol |
| Canonical SMILES | C#CC12CC1CNC2.[H]Cl |
| Physical Form | White to off-white solid |
Medicinal Chemistry Rationale: The Power of Bioisosterism
The strategic replacement of a standard pyrrolidine ring with a [1] is driven by specific pharmacokinetic and pharmacodynamic causalities:
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Reduction of Entropic Penalty: Standard pyrrolidines rapidly interconvert between various envelope conformations. Fusing a cyclopropane ring locks the heterocycle into a single bioactive conformation. When the molecule binds to a target protein, the loss of conformational entropy is minimized, often resulting in a significant boost in binding affinity.
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Modulation of Basicity (pKa): The strain of the fused cyclopropane ring subtly alters the hybridization and electron density of the adjacent carbon atoms, which inductively lowers the pKa of the secondary amine. Lowering basicity is a proven tactic to reduce binding to the hERG potassium channel, thereby [1].
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The Ethynyl Vector: The ethynyl group at the C1 position acts as a rigid, cylindrical pharmacophore. It can penetrate narrow, deep hydrophobic pockets in kinases or GPCRs without introducing the steric clash associated with branched alkyl or aryl groups. Furthermore, it serves as an ideal bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Logical flow of bioisosteric replacement from pyrrolidine to the 1-ethynyl derivative.
Synthesis & Experimental Protocols
While the de novo construction of the bicyclic core often involves complex [2] or metal-catalyzed cyclopropanation of 3-pyrrolines, working laboratories typically synthesize the final hydrochloride salt by deprotecting the commercially available[3].
The following protocol details a self-validating methodology for this transformation.
Protocol: N-Boc Deprotection to Yield the Hydrochloride Salt
Causality & Logic: The tert-butoxycarbonyl (Boc) group is highly acid-labile. By utilizing anhydrous HCl in 1,4-dioxane rather than aqueous acids (like TFA/H₂O or aqueous HCl), we prevent the hydration of the terminal alkyne (which could yield a methyl ketone side product). Furthermore, the non-polar solvent system (Dichloromethane/Dioxane) ensures that the resulting polar hydrochloride salt precipitates out of solution, driving the reaction forward via Le Chatelier's principle and providing a visual, self-validating cue of reaction progress.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate in anhydrous dichloromethane (DCM) at a concentration of 0.1 M under a nitrogen atmosphere.
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Acidification: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling suppresses any exothermic degradation of the alkyne and prevents the volatilization of HCl gas. Slowly add 5.0 to 10.0 equivalents of a 4M HCl solution in 1,4-dioxane dropwise.
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Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with Ninhydrin stain). The disappearance of the high-Rf Boc-protected spot indicates completion.
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Precipitation: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the target hydrochloride salt will begin to precipitate as a fine white powder. To maximize yield, add 2 volumes of anhydrous diethyl ether to the flask and stir for an additional 15 minutes.
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Isolation: Filter the suspension rapidly through a sintered glass funnel under vacuum. Wash the filter cake with cold diethyl ether (3 × 10 mL) to remove residual 1,4-dioxane and trace organic impurities.
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Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 mbar) for 12 hours to afford the pure 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.
Step-by-step synthetic workflow for the Boc-deprotection yielding the hydrochloride salt.
Analytical Characterization & Validation
To ensure absolute scientific integrity before utilizing the building block in downstream cross-coupling or click chemistry, the isolated salt must be analytically validated.
Table 2: Expected Analytical Validation Data
| Analytical Technique | Expected Signals & Structural Correlation |
| LC-MS (ESI+) | m/z 108.1 [M+H]⁺ : Confirms the exact mass of the free base amine. |
| ¹H NMR (DMSO-d₆) | ~9.0-9.5 ppm (br s, 2H) : Protonated amine (NH₂⁺).~3.4 ppm (s, 1H) : Terminal alkyne proton (-C≡CH).~3.1-3.6 ppm (m, 4H) : Pyrrolidine ring CH₂ protons adjacent to nitrogen.~0.8-1.5 ppm (m, 2H) : Cyclopropane CH₂ protons. |
| FT-IR Spectroscopy | ~3250 cm⁻¹ (sharp) : Terminal alkyne C-H stretch.~2110 cm⁻¹ (weak) : Alkyne C≡C stretch.~2900-3000 cm⁻¹ (broad) : Amine salt N-H stretch. |
References
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ACS Publications. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2". Journal of Medicinal Chemistry. Retrieved from: [Link]
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RSC Publishing. "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines". RSC Advances. Retrieved from:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 3. tert-Butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | 1936077-76-7 [sigmaaldrich.com]
